molecular formula C11H9BrO2 B8436219 4-Bromo-3,5-dimethylphenyl propiolate

4-Bromo-3,5-dimethylphenyl propiolate

Cat. No.: B8436219
M. Wt: 253.09 g/mol
InChI Key: OZTXITRFNLNOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Propiolate Esters as Activated Alkynes in Synthetic Organic Chemistry

At the heart of the reactivity of phenyl propiolate esters is the carbon-carbon triple bond, or alkyne. The presence of the adjacent ester group significantly influences the electronic properties of this alkyne, rendering it "activated." This activation arises from the electron-withdrawing nature of the carbonyl group in the ester, which polarizes the alkyne. This polarization makes the alkyne susceptible to attack by a diverse range of nucleophiles and facilitates its participation in various cycloaddition reactions.

The activation of the alkyne in propiolate esters allows for a rich and varied reaction chemistry. These compounds can readily undergo Michael additions, where nucleophiles add to the β-carbon of the alkyne. Furthermore, they are excellent dienophiles in Diels-Alder reactions and can participate in a variety of other pericyclic reactions. The ability to introduce new functional groups and build complex carbocyclic and heterocyclic frameworks through these reactions underscores the importance of propiolate esters as versatile building blocks in organic synthesis.

Significance of Aryl-Substituted Propiolates in Contemporary Chemical Research

The attachment of an aryl group to the oxygen atom of the propiolate ester, as seen in phenyl propiolates, introduces another layer of versatility and significance. The electronic and steric properties of the aryl ring can be systematically modified by introducing various substituents. These modifications can fine-tune the reactivity of the propiolate ester, influencing reaction rates and, in some cases, the stereochemical outcome of a transformation.

Aryl-substituted propiolates are key intermediates in the synthesis of a wide range of important organic molecules, including pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. For instance, they are precursors to coumarins, a class of compounds with diverse biological activities. Moreover, the aryl group itself can be a site for further chemical modification, allowing for the construction of highly complex and functionalized molecules. The ability to combine the reactivity of the activated alkyne with the diverse functionality of the aromatic ring makes aryl-substituted propiolates a continued focus of contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

(4-bromo-3,5-dimethylphenyl) prop-2-ynoate

InChI

InChI=1S/C11H9BrO2/c1-4-10(13)14-9-5-7(2)11(12)8(3)6-9/h1,5-6H,2-3H3

InChI Key

OZTXITRFNLNOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(=O)C#C

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3,5 Dimethylphenyl Propiolate

Esterification Approaches to 4-Bromo-3,5-dimethylphenyl Propiolate

The formation of the ester linkage between propiolic acid and 4-bromo-3,5-dimethylphenol (B51444) is a critical step in the synthesis of the target molecule. Several esterification methods can be employed, each with its own advantages and limitations.

Steglich Esterification Variants for Propiolate Synthesis

Steglich esterification is a widely used method for the formation of esters from carboxylic acids and alcohols under mild conditions. nih.govorganic-chemistry.org This reaction typically utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The general mechanism involves the activation of the carboxylic acid (propiolic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol (4-bromo-3,5-dimethylphenol) then attacks this intermediate, leading to the formation of the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea). organic-chemistry.org The role of DMAP is to act as an acyl transfer catalyst, forming a reactive acylpyridinium species that is more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Reagent/CatalystRoleKey Features
DCC or DICCoupling AgentActivates the carboxylic acid.
DMAPCatalystAccelerates the reaction via nucleophilic catalysis.
Propiolic AcidSubstrateProvides the propiolate moiety.
4-Bromo-3,5-dimethylphenolSubstrateProvides the aryl moiety.

This method is particularly advantageous for substrates that are sensitive to harsher reaction conditions. organic-chemistry.org Variants of the Steglich esterification can be employed to optimize yield and purity, for instance, by using alternative carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which produces a water-soluble urea byproduct, simplifying purification. nih.gov

Alternative Esterification Protocols (e.g., from Acid Chlorides or Anhydrides)

An alternative and often more reactive approach to esterification involves the use of acid chlorides or anhydrides. Propioloyl chloride, the acid chloride of propiolic acid, can react readily with 4-bromo-3,5-dimethylphenol to form the target ester. libretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. libretexts.org

The synthesis of the necessary acid chloride can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org The reaction with an alcohol to form the ester is generally irreversible and proceeds under mild conditions. libretexts.org

ReagentRoleByproducts
Thionyl Chloride (SOCl₂)Chlorinating AgentSO₂, HCl
Oxalyl Chloride ((COCl)₂)Chlorinating AgentCO, CO₂, HCl
Phosphorus(V) Chloride (PCl₅)Chlorinating AgentPOCl₃, HCl
Phosphorus(III) Chloride (PCl₃)Chlorinating AgentH₃PO₃

The high reactivity of acid chlorides necessitates careful handling and anhydrous conditions to prevent hydrolysis back to the carboxylic acid. libretexts.org

Strategies for Incorporating the 4-Bromo-3,5-dimethylphenyl Moiety

The synthesis of the target molecule requires the presence of the specific 4-bromo-3,5-dimethylphenyl group. This can be achieved either by starting with a pre-functionalized phenol (B47542) or by introducing the bromine atom at a later stage in the synthesis.

Bromination Strategies for Phenyl Propiolate Precursors

One synthetic route involves the initial synthesis of 3,5-dimethylphenyl propiolate, followed by the selective bromination of the aromatic ring.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com In the case of 3,5-dimethylphenyl propiolate, the two methyl groups are ortho, para-directing activators, while the propiolate group is a deactivating meta-director. The directing effects of the methyl groups would favor bromination at the ortho and para positions. Given that the para position is already substituted, bromination is directed to the position between the two methyl groups (position 4).

Common brominating agents for this type of reaction include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS) with a suitable catalyst or initiator. smolecule.comresearchgate.net The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity. mdpi.com For instance, performing the reaction at lower temperatures can enhance the para/ortho selectivity. mdpi.com

Brominating AgentCatalyst/ConditionsSelectivity
Br₂FeBr₃Good
NBSSilica Gel, THF, or Ionic LiquidsHigh regioselectivity
Tetraalkylammonium tribromides-Highly para-selective for phenols researchgate.net

A safe alternative to using molecular bromine involves the in-situ generation of Br₂ or KOBr by reacting an oxidant like NaOCl with HBr or KBr, respectively, in a continuous flow system. mdpi.comnih.gov

Decarboxylative halogenation, such as the Hunsdiecker reaction, provides an alternative route to aryl bromides from the corresponding carboxylic acids. scientificupdate.comnih.govresearchgate.net While traditionally used for aliphatic acids, recent advancements have extended this methodology to aromatic carboxylic acids. nih.govresearchgate.net

This method would involve the synthesis of 3,5-dimethyl-4-carboxyphenyl propiolate, which could then undergo decarboxylative bromination to yield the desired this compound. Transition-metal-free protocols have been developed for the decarboxylative bromination of electron-rich aromatic acids, which could be applicable in this context. nih.govrsc.org These methods often utilize reagents like tetrabutylammonium (B224687) tribromide in the presence of a base. scientificupdate.com A key advantage of these newer methods is the avoidance of stoichiometric silver salts, which were required in the classical Hunsdiecker reaction. scientificupdate.com

MethodReagentsKey Features
Hunsdiecker ReactionSilver salt of carboxylic acid, BromineTraditional method, often requires stoichiometric silver. scientificupdate.comrsc.org
Transition-Metal-Free Decarboxylative BrominationAromatic carboxylic acid, Tetrabutylammonium tribromide, BaseAvoids costly transition metals, applicable to electron-rich aromatics. scientificupdate.comnih.gov

It is important to note that the applicability of this method would depend on the successful synthesis of the required carboxylic acid precursor.

Cross-Coupling Methodologies for Aryl Propiolate Synthesis

The synthesis of aryl propiolates, including this compound, has been significantly advanced through the use of cross-coupling methodologies. These reactions, typically catalyzed by transition metals, offer efficient and selective routes to form carbon-carbon bonds. Among the most powerful methods for this purpose are the Palladium-Catalyzed Heck Coupling and the Sonogashira Coupling, which provide direct pathways to couple aryl halides with alkynes.

Palladium-Catalyzed Heck Coupling for Aryl Propiolates

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed carbon-carbon bond formation between aryl or vinyl halides and activated alkenes. organic-chemistry.org While the classical Heck reaction involves alkenes, its principles have been adapted for the synthesis of aryl alkynes and their derivatives. The reaction is valued for its functional group tolerance and has been the subject of extensive research to broaden its scope and improve its efficiency. nih.gov

The catalytic cycle of the Heck reaction generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by migratory insertion of the unsaturated partner, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org For the synthesis of aryl propiolates, this would involve the coupling of an aryl halide with a propiolate ester.

Recent advancements have focused on developing more active and stable catalyst systems. For instance, palladacycle phosphine (B1218219) mono-ylide complexes have shown high efficiency in the Mizoroki-Heck cross-coupling of aryl bromides with olefins, achieving high turnover frequencies even at low palladium loadings. organic-chemistry.org Furthermore, the use of N-heterocyclic carbene (NHC) ligands, such as tetrahydropyrimidinium salts, in conjunction with Pd(OAc)₂, has enabled the Heck coupling of aryl bromides to proceed under milder conditions. mdpi.com

The development of phosphine-free Heck reaction protocols in aqueous media represents a significant step towards more environmentally benign processes. organic-chemistry.orgrsc.org Systems using catalysts like Pd(L-proline)₂ under microwave irradiation in water have demonstrated excellent yields and short reaction times, minimizing environmental pollution and operational hazards. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Heck-type Reactions

Catalyst SystemLigandSolventKey Advantages
Pd(OAc)₂PPh₃OrganicStandard, well-established conditions
Palladacycle phosphine mono-ylideYlideOrganicHigh turnover frequencies, low catalyst loading organic-chemistry.org
Pd(OAc)₂Tetrahydropyrimidinium saltsAqueousMild reaction conditions mdpi.com
Pd(PPh₃)₄None (in some cases)WaterEnvironmentally friendly, potential for catalyst recycling rsc.org
Pd(L-proline)₂L-prolineWaterPhosphine-free, microwave-assisted, green solvent organic-chemistry.org

This table is generated based on data from Heck reaction literature and illustrates general systems applicable to aryl halide coupling.

Sonogashira Coupling for Terminal Alkynes with Aryl Halides

The Sonogashira coupling is a highly reliable and versatile method for the synthesis of aryl alkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.orgnih.gov The direct coupling of propiolic acid or its esters with 4-bromo-3,5-dimethylphenol would be a direct route to this compound.

The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov This methodology is widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. mdpi.com

To enhance the sustainability and practicality of the Sonogashira reaction, significant efforts have been made to develop copper-free versions and to perform the reaction in greener solvents. Copper-free Sonogashira couplings can be effectively carried out using palladium catalysts with specific ligands, such as phosphines, in the presence of a base. nih.gov For instance, a system comprising Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF has been shown to be highly effective for coupling aryl bromides with terminal alkynes. nih.gov

Recent protocols have also demonstrated the feasibility of conducting Sonogashira couplings in water, often with the aid of surfactants to solubilize lipophilic substrates. rsc.org The use of heterogeneous catalysts, where the palladium complex is anchored to a solid support like MCM-41, allows for easy recovery and recycling of the catalyst, further enhancing the green credentials of the process. mdpi.com

Table 2: Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventKey Features
Pd(PPh₃)₂Cl₂CuIAmine (e.g., Et₃N)OrganicClassic Sonogashira conditions organic-chemistry.org
Pd(OAc)₂ / P(p-tol)₃NoneDBUTHFEfficient copper-free protocol for aryl bromides nih.gov
Pd(PPh₃)₂Cl₂CuIAmineWater with surfactant (e.g., SDS)Aqueous medium, mild conditions rsc.org
Nanosized MCM-41 Anchored PalladiumCuIPPh₃ / AmineOrganicHeterogeneous, recyclable catalyst mdpi.com

This table summarizes various reported conditions for the Sonogashira coupling, applicable to the synthesis of substituted aryl alkynes.

Considerations for Green Chemistry and Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. carlroth.com The synthesis of this compound can be evaluated and optimized through the lens of these principles.

Key green chemistry considerations applicable to the synthesis of this compound include:

Atom Economy: Cross-coupling reactions like the Sonogashira and Heck couplings are generally more atom-economical than traditional multi-step syntheses that may involve protecting groups and generate stoichiometric byproducts. smolecule.com

Use of Safer Solvents: A significant focus in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. carlroth.com Research has demonstrated the successful application of water as a solvent for both Heck and Sonogashira reactions, often facilitated by surfactants or specialized ligands. rsc.orgrsc.org The use of bio-derived solvents like dimethylisosorbide (DMI) is also a promising alternative for palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric amounts of reagents. carlroth.com The development of highly active catalysts that can be used at very low loadings (ppm levels) significantly reduces the environmental impact associated with the metal. ucsb.edu

Energy Efficiency: Performing reactions at milder temperatures, such as those enabled by highly active catalysts or microwave irradiation, can substantially reduce energy consumption. organic-chemistry.orgmdpi.com

Waste Reduction: The development of chromatography-free purification protocols and the use of recyclable heterogeneous catalysts are effective strategies for minimizing waste generation. mdpi.comorganic-chemistry.org For example, catalysts immobilized on supports like MCM-41 can be recovered by simple filtration or centrifugation and reused multiple times without a significant loss of activity. mdpi.com

By integrating these green chemistry principles into the synthetic planning for this compound, it is possible to develop manufacturing processes that are not only efficient but also environmentally responsible.

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 3,5 Dimethylphenyl Propiolate

Mechanistic Insights into Ester Bond Formation

The synthesis of 4-Bromo-3,5-dimethylphenyl propiolate, like other aryl esters, involves the formation of an ester bond between 4-bromo-3,5-dimethylphenol (B51444) and a propiolic acid derivative. Traditional and modern catalytic methods offer distinct mechanistic pathways to achieve this transformation.

A conventional approach involves a multi-step sequence starting with 3,5-dimethylphenol. smolecule.com This precursor undergoes electrophilic aromatic substitution with bromine (Br₂) and a Lewis acid catalyst to yield 4-bromo-3,5-dimethylphenol. smolecule.com The subsequent esterification with propiolic acid is typically achieved via an acyl substitution pathway. The propiolic acid is first converted to a more reactive acyl halide, such as propioloyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism then proceeds via nucleophilic attack of the hydroxyl group of 4-bromo-3,5-dimethylphenol on the carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming the ester bond. A base, such as pyridine (B92270) or triethylamine, is commonly used to neutralize the HCl byproduct. smolecule.com

More contemporary methods utilize transition metal catalysis to improve efficiency. smolecule.com Palladium-catalyzed decarboxylative coupling reactions, for instance, can directly couple propiolic acid derivatives with aryl halides. smolecule.com The mechanism for such a reaction would involve the oxidative addition of an aryl halide like 4-bromo-3,5-dimethylphenyl iodide to a Pd(0) complex. This is followed by the coordination of the propiolate and a subsequent decarboxylation step, leading to a Pd-alkynyl intermediate. Reductive elimination from this intermediate yields the final product, this compound, and regenerates the Pd(0) catalyst. smolecule.com

Reactivity of the Alkyne Moiety in this compound

The alkyne group in this compound is not a simple triple bond; it is an "activated alkyne." The adjacent electron-withdrawing ester group polarizes the π-system, making the β-carbon of the alkyne electrophilic and highly susceptible to attack by nucleophiles. This feature defines its role as an excellent Michael acceptor and a reactive partner in various addition and cycloaddition reactions. acs.orgnih.govresearchgate.net

Propiolate esters are well-known for undergoing nucleophilic conjugate additions, often referred to as Michael additions. acs.orgnih.gov The outcome of the reaction—either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the alkyne—is largely determined by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the carbonyl group. In contrast, softer nucleophiles, including thiols, amines, and organocuprates, preferentially attack the electrophilic β-carbon of the alkyne in a 1,4-conjugate addition, leading to the formation of α,β-unsaturated esters. acs.orgnih.govresearchgate.net

Carbocupration involves the syn-addition of an organocopper reagent across a carbon-carbon triple bond. This reaction provides a highly stereoselective route to tri- and tetra-substituted alkenes. researchgate.netnih.govrsc.org When applied to propiolate esters, the reaction proceeds with excellent regio- and stereoselectivity. nih.gov The mechanism involves the formation of a vinylcuprate intermediate through the cis-addition of the organocopper species to the alkyne. This intermediate can then be trapped by various electrophiles. nih.gov

A notable application is the copper-catalyzed vicinal functionalization of propiolate esters, which can be achieved through a carbocupration-silicon group migration sequence. nih.govorganic-chemistry.org In this process, a Grignard reagent in the presence of a copper catalyst adds across the alkyne. A silane (B1218182) promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), facilitates the subsequent tautomerization and silicon group migration to yield highly substituted E-vinyl silanes with excellent diastereoselectivity (>20:1). organic-chemistry.org The choice of solvent and the Lewis acidity of the silane significantly impact the reaction's yield and stereochemical outcome. organic-chemistry.org

Table 1: Copper-Catalyzed Carbocupration of Propiolate Esters with Grignard Reagents organic-chemistry.org
Grignard Reagent (R-MgBr)PromoterSolventYield (%)Diastereoselectivity (E:Z)
PhMgBrTMSOTfTHF92>20:1
EtMgBrTMSOTfTHF93>20:1
i-PrMgBrTMSOTfTHF85>20:1
n-BuMgBrTMSOTfTHF89>20:1

The electron-deficient alkyne of propiolate esters readily undergoes the addition of sulfonic acids in a reaction known as hydrosulfonation. An efficient metal-free method has been developed for the annulative hydrosulfonation of propiolate esters. rsc.orgrsc.orgresearchgate.net This reaction involves the addition of a sulfonic acid to the propiolate, followed by a subsequent lactonization if a suitable intramolecular nucleophile is present. rsc.orgrsc.org For a simple propiolate like this compound, the reaction would involve the nucleophilic attack of the sulfonate on the alkyne, typically leading to the (E)-isomer of the resulting vinyl sulfonate after protonation of the vinyl anion intermediate. The regioselectivity of the addition is governed by the electronic nature of the propiolate ester. rsc.org

Table 2: Metal-Free Annulative Hydrosulfonation of Ethyl 3-(2-hydroxyaryl)propiolates rsc.org
Substrate (Aryl Substituent)Sulfonic AcidYield of Coumarin 4-sulfonate (%)
Unsubstitutedp-TsOH92
5-Methylp-TsOH88
5-Bromop-TsOH84
5-Nitrop-TsOHReaction terminated

The activated triple bond of this compound makes it an excellent dipolarophile for cycloaddition reactions, particularly [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. nih.govwikipedia.org This class of reactions provides a powerful tool for the synthesis of five-membered heterocyclic rings. nih.govwikipedia.orgchesci.com The reaction is a concerted pericyclic process involving the 4 π-electrons of a 1,3-dipole and the 2 π-electrons of the dipolarophile (the propiolate). chesci.com

Nitrilimines are highly reactive 1,3-dipoles that readily engage in cycloaddition reactions with electron-deficient alkynes like propiolate esters. alaqsa.edu.psmdpi.comresearchgate.net The reaction between a nitrilimine and this compound would proceed via a concerted [3+2] cycloaddition mechanism to yield a substituted pyrazole. researchgate.net

The regioselectivity of this cycloaddition is a critical aspect. For propiolate esters, the reaction can potentially lead to two regioisomeric pyrazoles. The outcome is influenced by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. journals.co.za In many cases, the reaction of a nitrilimine with a propiolate ester yields a mixture of regioisomers, although one may predominate. researchgate.netjournals.co.za For example, the reaction of C-methyl-N-phenylnitrilimine with methyl propiolate has been shown to produce a pair of regioisomeric adducts. researchgate.net The specific ratio of these isomers can sometimes depend on the method used to generate the transient nitrilimine dipole. researchgate.net

Table 3: Regioselectivity in 1,3-Dipolar Cycloaddition of Ethyl Propiolate with 2-Furfuryl Nitrile Oxide sciepub.com
SolventRatio of 3,5- to 3,4-disubstituted isoxazole
Dichloromethane3.4
Toluene2.0
Ethanol1.9
Dimethyl sulfoxide1.5

Cycloaddition Reactions Involving the Propiolate System

Annulation Reactions

Annulation reactions involving this compound represent a powerful strategy for the synthesis of complex polycyclic aromatic compounds and heterocycles. The propiolate moiety serves as a versatile building block, capable of participating in a variety of cyclization cascades. The specific reaction pathways and the resulting products are highly dependent on the reaction conditions, catalysts, and the nature of the coupling partner.

One notable application of aryl propiolates in annulation is in the synthesis of coumarins and quinolones. While specific examples detailing the use of this compound are not prevalent in the readily available literature, the general reactivity of aryl propiolates suggests its utility in such transformations. For instance, in palladium-catalyzed annulation reactions, the aryl propiolate can react with various ortho-functionalized anilines or phenols to construct the core heterocyclic scaffold. The bromo-substituent on the phenyl ring can be strategically utilized for further functionalization of the resulting polycyclic system.

Furthermore, the alkyne functionality of this compound can participate in cycloaddition reactions, such as [2+2+2] cycloadditions, to form highly substituted benzene (B151609) rings. These reactions, often catalyzed by transition metals like rhodium or cobalt, can proceed with high regioselectivity, leading to the formation of complex aromatic architectures that would be challenging to synthesize through other methods. The presence of the bromo and dimethyl substituents on the phenyl ring can influence the stereochemistry and electronic properties of the resulting annulated products.

Reactivity of the Bromo-Substituted Aromatic Ring in this compound

The bromo-substituted aromatic ring in this compound is a key functional handle that allows for a diverse range of chemical transformations. The reactivity of this moiety is influenced by the electronic effects of the propiolate group and the two methyl groups.

Nucleophilic Aromatic Substitution Pathways on Brominated Arenes

Nucleophilic aromatic substitution (SNAr) on brominated arenes typically requires strong activation by electron-withdrawing groups positioned ortho or para to the bromine atom. wikipedia.org In the case of this compound, the propiolate group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack. However, its meta-position relative to the bromine atom provides less activation compared to an ortho or para positioning. The two methyl groups are electron-donating, which further deactivates the ring towards traditional SNAr reactions.

Despite these deactivating factors, SNAr reactions can sometimes proceed under harsh conditions or through alternative mechanisms. For instance, gas-phase studies on polyfluorobromobenzenes have shown that nucleophilic attack can occur at the bromine atom itself (SN2 at bromine), leading to dehalogenation, in competition with substitution at carbon. acs.orgnih.govacs.orgresearchgate.net While these conditions are not typical for solution-phase synthesis, they highlight the complex reactivity patterns of brominated arenes. In practice, for a molecule like this compound, SNAr reactions are generally less favorable compared to other transformations such as cross-coupling reactions.

Mechanisms of Cross-Coupling Reactions with Aryl Halides (e.g., Sonogashira)

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling is particularly relevant as it involves the coupling of an aryl halide with a terminal alkyne. numberanalytics.comorganic-chemistry.orgresearchgate.net

The generally accepted mechanism for the Sonogashira coupling involves a dual catalytic cycle with both palladium and copper catalysts. numberanalytics.comnrochemistry.com

Palladium Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) intermediate. numberanalytics.comnrochemistry.com

Transmetalation: A copper(I) acetylide, formed in the copper catalytic cycle, transfers the alkyne group to the Pd(II) complex. numberanalytics.comnrochemistry.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the carbon-carbon bond of the final product and regenerate the Pd(0) catalyst. numberanalytics.com

Copper Catalytic Cycle:

Coordination: The terminal alkyne coordinates to the copper(I) catalyst.

Deprotonation: A base, typically an amine, deprotonates the alkyne to form the copper(I) acetylide intermediate. nrochemistry.com

The reactivity of aryl halides in Sonogashira coupling follows the order I > OTf > Br > Cl. nrochemistry.com Therefore, the bromo-substituent in this compound provides good reactivity for this transformation.

Reaction Catalyst System Key Mechanistic Steps Substrate Reactivity
Sonogashira CouplingPalladium and CopperOxidative Addition, Transmetalation, Reductive EliminationI > OTf > Br > Cl

C-H Activation Processes Involving Bromo-Substituted Aryl Propiolates

C-H activation has emerged as a powerful tool for the functionalization of aromatic rings. In the context of bromo-substituted aryl propiolates, C-H activation can occur at various positions on the aromatic ring, depending on the directing group and the catalyst used. While specific studies on this compound are limited, general principles of C-H activation on substituted arenes can be applied.

The propiolate group itself is not a strong directing group for C-H activation. However, the bromine atom can influence the regioselectivity of C-H functionalization reactions. For instance, in palladium-catalyzed C-H arylation reactions, the bromine can serve as a blocking group or, in some cases, be involved in the catalytic cycle.

More relevant to the propiolate functionality is the C-H activation of other reagents in the presence of the aryl propiolate. For example, a zinc-mediated process has been reported for the C-H activation of tetrahydrofuran (B95107) (THF) and its subsequent regioselective addition to aryl-substituted propiolates. rsc.orgnih.gov This type of reaction demonstrates the ability of the alkyne moiety to act as an acceptor for nucleophiles generated through C-H activation.

Synergistic Effects of Alkyne and Bromo-Aromatic Functionalities on Complex Reaction Pathways

The simultaneous presence of both an alkyne and a bromo-aromatic functionality in this compound gives rise to synergistic effects that enable complex and elegant reaction pathways. This dual functionality allows for sequential or one-pot reactions where both the alkyne and the C-Br bond are transformed, leading to the rapid construction of molecular complexity.

For example, a molecule like this compound could first undergo a Sonogashira coupling at the bromine position to introduce a new substituent. The newly introduced group, along with the existing propiolate, could then participate in an intramolecular annulation reaction, leading to the formation of a polycyclic system. The success of such a strategy relies on the chemoselective control of the reaction conditions to favor one transformation over the other in a stepwise manner.

Furthermore, the electronic interplay between the electron-withdrawing propiolate group and the bromo-substituent can influence the reactivity of both functionalities. The propiolate group can modulate the reactivity of the C-Br bond in cross-coupling reactions, and conversely, transformations at the bromine position can alter the reactivity of the alkyne. This synergistic relationship allows for fine-tuning of the molecule's reactivity to achieve specific synthetic outcomes.

The combination of these two reactive sites in a single molecule opens up possibilities for domino, tandem, or cascade reactions, where a single set of reagents and conditions initiates a sequence of transformations involving both the alkyne and the bromo-aromatic ring. Such processes are highly atom-economical and can significantly streamline the synthesis of complex target molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromo-3,5-dimethylphenyl Propiolate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the acetylenic proton. The aromatic region would likely display a singlet for the two equivalent aromatic protons (H-2 and H-6) on the phenyl ring. The chemical shift of these protons is influenced by the electron-withdrawing bromine atom and the ester linkage, as well as the electron-donating methyl groups. The two methyl groups at positions 3 and 5 are chemically equivalent and are expected to produce a single, sharp singlet. The acetylenic proton of the propiolate moiety is highly characteristic and typically appears as a singlet in a specific region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (2, 6) 7.0 - 7.3 Singlet 2H
Methyl-H (3, 5-CH₃) 2.3 - 2.5 Singlet 6H

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The spectrum would feature signals for the quaternary aromatic carbons (C-1, C-3, C-4, and C-5), the protonated aromatic carbons (C-2 and C-6), the methyl carbons, the ester carbonyl carbon, and the two acetylenic carbons. The chemical shifts of the aromatic carbons are influenced by the bromine, methyl, and propiolate substituents. The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The two sp-hybridized carbons of the alkyne will also have distinctive chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ar-C-O) 148 - 152
C-2, C-6 (Ar-C-H) 128 - 132
C-3, C-5 (Ar-C-CH₃) 138 - 142
C-4 (Ar-C-Br) 118 - 122
Methyl-C (3, 5-CH₃) 20 - 23
Ester Carbonyl (C=O) 152 - 156
Acetylenic-C (C≡CH) 75 - 80

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would be used to identify proton-proton coupling networks. In the case of this compound, a lack of cross-peaks would be expected, as all proton signals are predicted to be singlets, confirming the absence of vicinal or geminal proton couplings.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): An HSQC or HETCOR spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the aromatic proton signal to the corresponding aromatic carbon signal (C-2 and C-6), the methyl proton signal to the methyl carbon signal, and the acetylenic proton signal to its attached carbon.

Correlations from the aromatic protons (H-2, H-6) to the quaternary carbons C-1, C-3, C-4, and C-5.

Correlations from the methyl protons to the aromatic carbons C-3, C-5, and C-4.

A correlation from the acetylenic proton to the ester carbonyl carbon and the other acetylenic carbon, confirming the propiolate moiety.

A correlation from the aromatic protons (H-2, H-6) to the ester carbonyl carbon through the oxygen atom, confirming the ester linkage to the phenyl ring.

Vibrational Spectroscopy (Infrared, IR) of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp absorption corresponding to the stretching vibration of the ester carbonyl group (C=O) is anticipated. The carbon-carbon triple bond (C≡C) of the propiolate moiety will exhibit a characteristic absorption, which is typically of medium to weak intensity. The terminal alkyne C-H stretch is also a highly diagnostic sharp peak. Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups, as well as C-Br stretching, will be present in the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C≡C-H C-H Stretch (alkyne) 3300 - 3250 Strong, Sharp
C-H (aromatic) C-H Stretch 3100 - 3000 Medium
C-H (methyl) C-H Stretch 3000 - 2850 Medium
C≡C C≡C Stretch 2150 - 2100 Medium to Weak
C=O (ester) C=O Stretch 1730 - 1715 Strong
C=C (aromatic) C=C Stretch 1600 - 1450 Medium
C-O (ester) C-O Stretch 1300 - 1150 Strong

Note: Predicted values are based on established group frequencies for organic molecules.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several key pathways common for aromatic esters. A primary fragmentation would be the loss of the propioloyl group or fragments thereof. Another significant fragmentation pathway would involve cleavage of the ester bond, leading to the formation of a 4-bromo-3,5-dimethylphenoxyl radical and a propioloyl cation, or a 4-bromo-3,5-dimethylphenyl cation and a propiolate radical. Further fragmentation of these initial ions would also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
[M]⁺, [M+2]⁺ Molecular ion
[M - 53]⁺ Loss of ·C₃HO (propioloyl radical)
[M - 81]⁺, [M - 79]⁺ Loss of ·Br
[C₈H₈BrO]⁺ 4-Bromo-3,5-dimethylphenoxide ion
[C₈H₈Br]⁺ 4-Bromo-3,5-dimethylphenyl cation

Note: The m/z values for bromine-containing fragments will show the characteristic isotopic pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. The propiolate group, being conjugated with the phenyl ring through the ester linkage, will influence the position and intensity of these absorptions. The presence of the bromine atom and methyl groups as substituents on the phenyl ring will also cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max) compared to unsubstituted phenyl propiolate.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm)

Note: Predicted values are based on the analysis of structurally similar aromatic esters and the application of Woodward-Fieser rules.

Computational and Theoretical Investigations of 4 Bromo 3,5 Dimethylphenyl Propiolate

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is widely used to predict molecular properties such as optimized geometry, electronic energies, and reactivity indices.

One available piece of information from DFT calculations on 4-bromo-3,5-dimethylphenyl propiolate suggests that the presence of the 3,5-dimethylphenyl group has a significant electronic influence on the molecule's reactivity. Specifically, these calculations have shown that this group lowers the activation energy for the oxidative addition step in palladium-catalyzed cross-coupling reactions by 8.3 kcal/mol when compared to the simpler phenyl propiolate. This indicates that the electron-donating nature of the two methyl groups on the phenyl ring enhances the reactivity of the molecule in such catalytic processes.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process yields the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the precise spatial relationship between the bromo-dimethylphenyl group and the propiolate moiety. Conformational analysis would further explore other possible stable arrangements (conformers) of the molecule and their relative energies.

No specific optimized geometry data for this compound were found in the searched sources.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity.

Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the searched literature.

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MESP map for this compound would identify the most likely sites for intermolecular interactions and chemical reactions.

No MESP maps for this compound were found in the search results.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding in a molecule. They reveal the regions in a molecule where electrons are localized, such as in covalent bonds, lone pairs, and atomic cores. These analyses offer a detailed picture of the electron distribution beyond simple orbital descriptions.

No ELF or LOL analysis data for this compound were found.

No calculated global or local philicity indices for this compound were found.

The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. It is used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks, thus providing a powerful tool for understanding the regioselectivity of chemical reactions. For this compound, this analysis would pinpoint which atoms are the most likely targets for different types of reagents.

No Fukui function analysis for this compound was found in the searched sources.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving aryl propiolates. While direct computational studies on this compound are not extensively documented, the principles derived from theoretical investigations of analogous systems provide a robust framework for understanding its reactivity in key transformations such as hydrosilylation and cycloaddition reactions.

Hydrosilylation Reactions:

Theoretical studies on the hydrosilylation of alkynes have revealed complex mechanisms influenced by catalyst ligands and substrate electronics. DFT calculations have been employed to map the potential energy surfaces of these reactions, identifying key transition states and intermediates. For instance, in ruthenium-catalyzed hydrosilylations, the reaction is proposed to proceed via oxidative hydrometalation, isomerization, and reductive silyl migration. The energetics of the transition states and intermediates are highly dependent on the steric and electronic nature of the catalyst's ligands (e.g., Cp vs. Cp*). pkusz.edu.cnacs.org Steric effects, in particular, play a critical role in governing the regio- and stereoselectivity of the addition. pkusz.edu.cn

For this compound, the electronically withdrawing nature of the propiolate group and the steric bulk of the 3,5-dimethylphenyl substituent would be expected to significantly influence the regiochemical outcome of hydrosilylation. Quantum chemical calculations could precisely model the transition states for the formation of α and β-adducts, providing insight into the preferred reaction pathway. The bromine atom's electronic influence on the aromatic ring would also modulate the electron density at the alkyne, a factor that can be quantified through computational analysis.

Reaction TypeComputational MethodKey FindingsInferred Relevance to this compound
Hydrosilylation DFTLigand and steric effects control regio- and stereoselectivity (syn/anti addition). Mechanism involves oxidative hydrometalation and reductive silyl migration. pkusz.edu.cnresearchgate.netThe 3,5-dimethylphenyl group's steric hindrance and the electronic effects of the bromo-substituent would likely favor specific regio- and stereoisomers.
Huisgen Cycloaddition DFT (with HSAB principle)Regioselectivity (formation of 1,4- vs. 1,5-isomers) can be predicted by analyzing local reactivity indices. The reaction is often polar and can proceed via a one-step mechanism. arkat-usa.orgnih.govThe electronic properties of the substituted aryl group would dictate the local softness and charge distribution, influencing the regiochemical outcome of the cycloaddition with azides.

Huisgen [3+2] Cycloaddition:

The 1,3-dipolar cycloaddition of azides to alkynes, or the Huisgen cycloaddition, is another area where quantum chemical calculations have provided profound mechanistic understanding. DFT-based methods have been used to rationalize the regioselectivity of these reactions, often in conjunction with the Hard and Soft Acids and Bases (HSAB) principle. arkat-usa.orgresearchgate.net These studies compute global and local reactivity indices to predict whether the 1,4- or 1,5-regioisomer of the resulting triazole will be favored. nih.gov The nature of the substituent on the aryl azide and the propiolate ester influences the frontier molecular orbital energies and local softness, which in turn directs the regiochemical outcome. arkat-usa.orgresearchgate.net Molecular Electron Density Theory has also been applied to show that these reactions typically proceed through a polar, single-step mechanism, challenging the notion of zwitterionic intermediates in some cases. nih.gov

In the case of this compound, theoretical calculations would be invaluable in predicting its behavior in cycloaddition reactions. The electron-withdrawing bromine atom and the electron-donating methyl groups on the phenyl ring create a specific electronic environment that would affect the local reactivity of the alkyne. By calculating the local softness and electrophilicity of the α- and β-carbons of the propiolate, the regioselectivity of its reaction with various aryl azides could be predicted with a high degree of confidence.

In Silico Prediction and Validation of Spectroscopic Parameters

Information regarding the in silico prediction and validation of spectroscopic parameters for this compound is not available in the reviewed literature.

Synthetic Applications and Derivatization Strategies of 4 Bromo 3,5 Dimethylphenyl Propiolate

Role as a Versatile C3-Homologating Building Block in Organic Synthesis

Alkyl propiolates, including 4-bromo-3,5-dimethylphenyl propiolate, are recognized as versatile C3-homologating building blocks in organic synthesis. This versatility stems from the reactivity profile of the propiolate moiety, which can be strategically manipulated for carbon chain extension and functionalization. The core principle of C3 homologation involves the introduction of a three-carbon unit into a molecule, and alkyl propiolates serve as effective reagents for this purpose. The reactivity of these compounds allows for the formation of new carbon-carbon bonds, and the ester functionality provides a handle for further synthetic transformations. nih.gov

The effectiveness of this homologation strategy is contingent on the generation of an acetylide anion. This is typically achieved through the use of a suitable base that can deprotonate the terminal alkyne. The choice of base and reaction conditions is critical to ensure compatibility with the ester group and any other functional groups present in the molecule. Recent advancements in this area have focused on the development of catalytic methods for the in situ generation of these acetylides, which can then react with various electrophiles. nih.gov These catalytic approaches offer advantages in terms of efficiency and can lead to domino processes that rapidly build molecular complexity. nih.gov

Construction of Carbon-Carbon Bonds via Acetylide Chemistry

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. In the context of this compound, acetylide chemistry provides a powerful tool for achieving this. The terminal alkyne proton of the propiolate can be removed by a strong base to generate a nucleophilic acetylide. This acetylide can then participate in a variety of reactions with electrophiles to form new C-C bonds.

For instance, the acetylide can react with aldehydes and ketones in nucleophilic addition reactions to form propargyl alcohols. It can also undergo conjugate addition reactions with α,β-unsaturated carbonyl compounds. Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allow for the connection of the acetylide to aryl or vinyl halides, further expanding the scope of accessible molecular architectures.

Synthesis of Diverse Heterocyclic Compounds Incorporating the Propiolate Moiety

The propiolate moiety within this compound is a key precursor for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the carbon-carbon triple bond, coupled with the ester functionality, allows for various cyclization strategies.

Pyrazole Synthesis via Dipolar Cycloaddition Reactions

One of the most prominent methods for synthesizing pyrazoles is through 1,3-dipolar cycloaddition reactions. nih.gov In this approach, an alkyne or an alkyne equivalent acts as the dipolarophile, reacting with a 1,3-dipole, such as a nitrile imine. nih.gov this compound can serve as the alkyne component in these reactions.

The reaction between this compound and a nitrile imine, generated in situ from a hydrazonoyl halide, would lead to the formation of a highly substituted pyrazole. The regioselectivity of this cycloaddition is an important consideration, and the electronic nature of the substituents on both the propiolate and the nitrile imine can influence the outcome. The resulting pyrazole ring is a valuable scaffold in medicinal chemistry, found in a number of pharmaceutical agents. nih.gov

Reactant 1Reactant 2ProductReaction Type
This compoundNitrile ImineSubstituted Pyrazole1,3-Dipolar Cycloaddition

Imidazole and Other Heteroaromatic Ring Formations

The synthesis of imidazoles often involves the construction of the heterocyclic ring from acyclic precursors. While direct use of this compound in common imidazole syntheses is less documented, its derivatives can be valuable intermediates. For instance, the propiolate could be converted to a β-ketoester, which can then undergo condensation with an amidine to form a pyrimidine ring, a related heteroaromatic system.

Furthermore, the propiolate can be a precursor to other heteroaromatic systems. For example, reaction with hydrazine derivatives can lead to pyrazolones. The versatility of the propiolate moiety allows for its incorporation into various synthetic routes leading to a range of five- and six-membered heterocyclic rings.

Synthesis of Coumarins and Butenolides via Annulation

Coumarins, or 2H-1-benzopyran-2-ones, are a class of lactones that can be synthesized through various methods, including the Pechmann condensation and Knoevenagel condensation. nih.gov While not a direct precursor in these classical methods, this compound can be utilized in annulation strategies to construct the coumarin scaffold. For example, a reaction involving a phenol (B47542) and the propiolate under appropriate acidic or Lewis acidic conditions could potentially lead to a coumarin derivative.

Butenolides, which are five-membered lactones, can also be synthesized from propiolate precursors. A common strategy involves the reaction of the propiolate with a nucleophile, followed by an intramolecular cyclization. The specific reaction conditions and the choice of nucleophile would determine the final structure of the butenolide.

Preparation of Highly Functionalized Alkenes and Vinyl Silanes

The carbon-carbon triple bond of this compound serves as a versatile platform for the synthesis of highly functionalized alkenes. Stereoselective reduction of the alkyne can lead to either the (E)- or (Z)-alkene. For example, reduction with hydrogen gas over Lindlar's catalyst typically affords the cis-alkene, while dissolving metal reductions, such as with sodium in liquid ammonia, yield the trans-alkene.

Furthermore, hydrosilylation of the alkyne with a silane (B1218182) in the presence of a transition metal catalyst, such as a platinum or rhodium complex, can produce vinyl silanes. organic-chemistry.org These vinyl silanes are valuable synthetic intermediates that can undergo a variety of transformations, including Hiyama cross-coupling reactions, to form more complex olefinic structures. rsc.org A copper-catalyzed carbocupration-silicon group migration sequence using Grignard reagents in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) is another method for synthesizing substituted E-vinyl silanes from propiolate esters with good yields and excellent diastereoselectivities. organic-chemistry.org

ReagentProductReaction Type
H₂, Lindlar's Catalyst(Z)-AlkeneCatalytic Hydrogenation
Na, NH₃(E)-AlkeneDissolving Metal Reduction
R₃SiH, Pt catalystVinyl SilaneHydrosilylation
Grignard reagent, TMS-OTf, Cu catalystE-Vinyl SilaneCarbocupration-Silicon Migration

Exploitation of the Bromo-Substituent in Advanced Functionalization

The this compound scaffold is a valuable intermediate in synthetic chemistry, largely due to the versatility of its bromo-substituent. This bromine atom serves as a key functional handle, enabling a wide range of advanced chemical modifications. Its presence on the sterically hindered phenyl ring allows for precise, regioselective transformations, making it an ideal platform for constructing complex molecular architectures. The strategic position of the bromo group facilitates its participation in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. This reactivity is particularly crucial for derivatization strategies aimed at creating libraries of compounds with diverse functionalities, which is a cornerstone of modern drug discovery and materials science.

Further Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-bromine (C-Br) bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing new C-C bonds. Two of the most prominent examples, the Suzuki-Miyaura and Sonogashira reactions, allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organic halide. However, the reaction's success with substrates like this compound can be challenging due to the steric hindrance imposed by the two ortho-methyl groups. These groups can impede the oxidative addition step at the palladium center. Research on structurally similar, sterically demanding aryl bromides has shown that high yields can be achieved by employing specialized catalytic systems. Robust acenaphthoimidazolylidene palladium complexes, which are a type of N-heterocyclic carbene (NHC) catalyst, have proven highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, requiring low catalyst loadings under mild conditions organic-chemistry.org. The effectiveness of these catalysts is attributed to the "flexible steric bulk" and strong σ-donor properties of the NHC ligands organic-chemistry.org. For extremely hindered systems, such as the coupling of 2,4,6-triisopropylphenyl bromide with secondary alkylboronic acids, catalysts incorporating bulky and electron-rich phosphine (B1218219) ligands like AntPhos and BI-DIME have been successful, overcoming side reactions like β-hydride elimination rsc.org. Optimization studies often identify potassium tert-butoxide (t-BuOK) as an effective base and dioxane as a suitable solvent for these demanding transformations organic-chemistry.org.

Aryl Bromide Substrate (Analogue)Boronic Acid/EsterCatalyst / LigandBase / SolventYield (%)Reference
Di-ortho-substituted aryl bromideArylboronic acidPd-NHC Complext-BuOK / Dioxane>99% organic-chemistry.org
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄ / Toluene72% rsc.org
Sterically hindered aryl bromidePhenylboronic acidPd₂(dba)₃ / RuPhosNaOtBu- researchgate.net
3-Iodo-4-methoxybenzoic acid methylester5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinanePd(PPh₃)₄NaOPh / Benzene (B151609)Good researchgate.net

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing direct access to substituted alkynes. This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions wikipedia.orgorganic-chemistry.org. For less reactive or sterically hindered aryl bromides, optimizing the reaction conditions is critical. A study on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a substrate with electronic properties and substitution patterns analogous to this compound, highlights these challenges researchgate.net. The presence of the trifluoromethyl group renders the substrate less reactive, necessitating a careful screening of catalysts and conditions researchgate.net. The study found that a copper-free version of the reaction, using a combination of a palladium(II) acetate catalyst and a bulky, electron-rich phosphine ligand like XPhos, gave the best conversion rates. Temperature was also a critical factor, with a significant drop in conversion observed when the temperature was reduced from 100 °C researchgate.net.

Aryl Bromide Substrate (Analogue)AlkyneCatalyst / LigandBase / SolventTemperature (°C)Conversion (%)Reference
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃N / DMF10098% researchgate.net
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃N / DMF5081% researchgate.net
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃N / DMF2532% researchgate.net
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClDABCO / THFRoom Temp.- nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful paradigm in modern organic synthesis, particularly in drug discovery and the development of functional materials chemrxiv.orgnih.gov. It involves introducing chemical modifications at the final steps of a synthetic sequence, allowing for the rapid generation of a diverse range of analogues from a common, complex molecular scaffold without the need for lengthy de novo synthesis chemrxiv.orgnih.govacs.org.

The structure of this compound makes it an exemplary substrate for LSF strategies. The bromo-substituent acts as a reliable and versatile chemical handle for introducing new functional groups. The cross-coupling reactions discussed previously, such as Suzuki-Miyaura and Sonogashira couplings, are quintessential LSF methods when applied to an advanced intermediate like this. By employing these reactions at a late stage, chemists can efficiently install a vast array of aryl, heteroaryl, or alkynyl moieties. This approach enables the systematic exploration of structure-activity relationships (SAR) by creating a library of derivatives where the steric and electronic properties at the 4-position are methodically varied. This strategy can significantly accelerate the optimization of molecular properties, whether for enhancing biological activity in a drug candidate or tuning the optoelectronic characteristics of a functional material chemrxiv.orgnih.gov.

Future Research Directions for 4 Bromo 3,5 Dimethylphenyl Propiolate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research could focus on developing new catalytic systems to synthesize and functionalize 4-bromo-3,5-dimethylphenyl propiolate with high selectivity and efficiency. The propiolate moiety is a versatile functional group, and its reactions can be guided by carefully designed catalysts.

Potential Research Areas:

Regioselective and Stereoselective Catalysis: Investigation into transition-metal catalysts (e.g., palladium, copper, gold, nickel) could lead to methods for highly selective additions to the alkyne. researchgate.netmdpi.com Research could target the development of ligand-supported catalysts that can control the regioselectivity of reactions such as hydroalkoxylation or hydroamination. mdpi.com

Enantioselective Catalysis: For reactions that generate chiral centers, the development of chiral catalysts could enable the synthesis of enantiomerically pure derivatives of this compound, which would be valuable for applications in medicinal chemistry and materials science.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new, milder reaction pathways for the transformation of this compound. researchgate.net This could include novel cyclization or cross-coupling reactions that are not accessible through traditional thermal methods.

A comparative table of potential catalytic systems for aryl propiolate functionalization is presented below, highlighting areas for future exploration with the target compound.

Catalyst TypePotential ReactionDesired Outcome
Palladium-basedCross-coupling (e.g., Sonogashira, Suzuki)Formation of C-C bonds at the bromine position.
Gold-basedHydroalkoxylation, CyclizationSynthesis of vinyl ethers and heterocyclic compounds. mdpi.com
Copper-basedAzide-alkyne cycloaddition (Click Chemistry)Efficient synthesis of triazole derivatives. arkat-usa.org
Nickel-basedHydroalkynylationRegioselective addition of C-H bonds across the alkyne. researchgate.net

Exploration of New Reaction Pathways and Mechanistic Discoveries

The rich electronic nature of the propiolate group and the presence of a bromo-substituent on the phenyl ring suggest that this compound could participate in a variety of undiscovered reaction pathways.

Prospective Investigations:

Cycloaddition Reactions: Beyond the well-known azide-alkyne cycloadditions, future work could explore other pericyclic reactions, such as [3+2] cycloadditions with different dipoles or Diels-Alder reactions where the propiolate acts as a dienophile. arkat-usa.orglodz.pl

Radical-Mediated Transformations: Computational studies on other aryl propiolates have shown that they can undergo cyclization via radical pathways. rsc.orgrsc.org Future research could experimentally verify and expand upon these pathways for this compound, potentially leading to novel heterocyclic structures like coumarins. researchgate.netrsc.orgrsc.org

Mechanistic Studies: Detailed mechanistic studies, combining kinetic experiments and computational modeling (e.g., Density Functional Theory), would be crucial to understand the underlying principles of its reactivity. arkat-usa.orgrsc.orgrsc.org This could reveal subtle electronic and steric effects of the 3,5-dimethyl and 4-bromo substituents, allowing for more precise control over reaction outcomes.

Integration with Advanced Synthesis Techniques (e.g., Flow Chemistry, Automated Synthesis)

Modern synthesis technologies offer significant advantages in terms of safety, efficiency, and scalability. Applying these techniques to the synthesis and derivatization of this compound represents a promising research direction.

Future Implementations:

Continuous Flow Synthesis: The synthesis of propiolates and their subsequent reactions can involve energetic intermediates or exothermic processes. Continuous flow chemistry allows for precise control over reaction parameters such as temperature and mixing, enhancing safety and reproducibility. acs.orgmdpi.comnih.govvapourtec.comnih.gov Future work could develop a multi-step flow process for the production of this compound and its derivatives.

Automated Synthesis Platforms: Automated systems, which use robotics and artificial intelligence to design and execute experiments, could accelerate the discovery of new reactions and optimal reaction conditions for this compound. youtube.com Such platforms can perform high-throughput screening of catalysts, solvents, and other reaction parameters, significantly speeding up the research and development cycle.

The table below outlines the potential benefits of integrating advanced synthesis techniques.

TechniquePotential AdvantageResearch Goal
Flow ChemistryEnhanced safety, improved heat transfer, scalability. nih.govDevelop a continuous manufacturing process for this compound and its derivatives.
Automated SynthesisHigh-throughput screening, rapid optimization. youtube.comAccelerate the discovery of novel reactions and optimal synthetic conditions.
Microwave-Assisted SynthesisRapid heating, reduced reaction times.Investigate reaction pathways that are inefficient under conventional heating.

Design and Synthesis of Advanced Functional Materials Utilizing the this compound Framework

The structural motifs within this compound—a rigid alkyne linker, a modifiable bromo-handle, and a substituted aromatic core—make it an attractive building block for advanced functional materials.

Potential Applications in Materials Science:

Polymers and Oligomers: The alkyne functionality can be used for polymerization reactions, such as thiol-yne click chemistry, to create cross-linked polymers or functional elastomers. nsf.gov The bromo-substituent could be used to introduce further functionality either before or after polymerization.

Metal-Organic Frameworks (MOFs): The propiolate group or a derivative thereof could serve as a linker in the construction of MOFs. The fluorinated aryl rings in some MOFs have been shown to interact with CO2, and the specific substitution pattern of the phenyl ring in this compound could be engineered to create materials with tailored gas sorption properties. rsc.org

Bioactive Materials: The 1,2,3-triazole ring, which can be easily formed from the propiolate via click chemistry, is a common scaffold in bioactive compounds. arkat-usa.org This suggests that derivatives of this compound could be explored for applications in drug discovery and the development of bioactive functional materials. rsc.org

Organic Electronics: Thiophene-containing materials, which can be synthesized via cross-coupling reactions at the bromo-position, are widely used in organic electronics. mdpi.comresearchgate.netresearchgate.net Future research could explore the synthesis of conjugated materials derived from this compound for applications in sensors, transistors, or organic photovoltaics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3,5-dimethylphenyl propiolate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of aryl propiolates typically involves coupling reactions between propiolic acid derivatives and substituted phenols. For this compound, esterification under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) or acid-catalyzed coupling (e.g., H₂SO₄ or DCC/DMAP) may be effective. Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis or polymerization . Reaction progress can be monitored via TLC or HPLC, with purification achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the ester linkage (δ ~160–170 ppm for carbonyl carbon) and substituent positions (e.g., bromine-induced deshielding in aromatic protons).
  • IR Spectroscopy : A sharp peak near 1720 cm⁻¹ corresponds to the ester carbonyl group.
  • LCMS/HPLC : High-resolution mass spectrometry (HRMS) verifies molecular weight ([M+H]⁺), while HPLC (e.g., C18 column, acetonitrile/water mobile phase) assesses purity and retention time consistency .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Key variables include:

  • Catalyst Loading : Incremental adjustments (e.g., 1–5 mol% for palladium catalysts in coupling reactions) to balance cost and efficiency.
  • Solvent Polarity : Low-polarity solvents (e.g., toluene) may improve selectivity for sterically hindered substrates.
  • Workup Protocols : Quenching with aqueous NaHCO₃ to neutralize acids, followed by extraction with ethyl acetate and drying over MgSO₄ .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs ) can determine bond lengths, angles, and crystal packing. For accurate results:

  • Grow crystals via slow evaporation in a solvent mixture (e.g., hexane/chloroform).
  • Resolve potential disorder in the propiolate group using refinement tools (e.g., Olex2 or SHELXL). Compare experimental data with computational models (DFT) to validate geometry .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in biological media (e.g., water or DMSO) .

Q. How should researchers address contradictory cytotoxicity data in different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Perform triplicate assays (e.g., MTT or SRB) across a concentration range (1 nM–100 µM) to establish IC₅₀ values.
  • Statistical Analysis : Use GraphPad Prism for two-way ANOVA to identify cell line-specific effects (e.g., metabolic activity differences in MCF-7 vs. A549 cells). Validate mechanisms via Western blotting (apoptosis markers) or flow cytometry (cell cycle arrest) .

Q. What strategies mitigate by-product formation during functionalization of the propiolate group?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., bromine) with trimethylsilyl groups during alkyne modifications.
  • Catalyst Screening : Test Pd/Cu, Au(I), or Ag(I) catalysts for regioselective additions (e.g., hydroamination). Monitor via in situ IR or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.